molecular formula C9H14ClNO B1677677 2-Amino-1-phenylpropan-1-ol hydrochloride CAS No. 154-41-6

2-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No. B1677677
CAS RN: 154-41-6
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-PRCZDLBKSA-N
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Description

2-Amino-1-phenylpropan-1-ol hydrochloride is a sympathomimetic compound . It acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-phenylpropan-1-ol hydrochloride is C9H14ClNO . The molecular weight is 187.66 g/mol . The InChI Key is DYWNLSQWJMTVGJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-1-phenylpropan-1-ol hydrochloride has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 46.2 Ų . The compound is a powder at room temperature .

Scientific Research Applications

Antioxidant and Membrane Stabilizing Properties

Research has explored the antioxidant and membrane stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, including 2-Amino-1-phenylpropan-1-ol hydrochloride. These compounds have shown weak antioxidant properties but pronounced anti-hemolytic effects in models of erythrocyte oxidative stress, suggesting a membrane stabilizing effect that may be useful in protecting cell membranes against oxidative damage М. Г. Малакян et al., 2010.

Immunomodulatory Effects

Another study synthesized a series of compounds related to 2-Amino-1-phenylpropan-1-ol hydrochloride, evaluating their immunosuppressive activities. The research indicated that the length of the alkyl side chain and the position of the phenyl ring significantly influenced the compounds' immunomodulatory effects, highlighting potential applications in organ transplantation and autoimmune disease treatment M. Kiuchi et al., 2000.

Uterine Relaxant Activity

A novel series of substituted p-hydroxyphenylethanolamines, structurally related to 2-Amino-1-phenylpropan-1-ol hydrochloride, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro and in vivo uterine relaxant effects, suggesting potential applications in delaying labor or treating conditions characterized by premature uterine contractions C. Viswanathan et al., 2006.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNLSQWJMTVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO.ClH, C9H14ClNO
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID6027185
Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Product Name

Phenylpropanolamine hydrochloride

CAS RN

154-41-6, 53631-70-2
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Record name (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride
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Melting Point

381 to 385 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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